molecular formula C15H17NO3S B13819552 Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- CAS No. 42803-77-0

Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-

Cat. No.: B13819552
CAS No.: 42803-77-0
M. Wt: 291.4 g/mol
InChI Key: KVBANSJOXDHNIW-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- is an organic compound with the molecular formula C15H17NO3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an ethyl(phenylmethyl)amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- typically involves the reaction of benzenesulfonic acid with ethyl(phenylmethyl)amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and solvent concentrations to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide derivatives, substituted benzenesulfonic acids, and other functionalized aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

42803-77-0

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]benzenesulfonic acid

InChI

InChI=1S/C15H17NO3S/c1-2-16(12-13-7-4-3-5-8-13)14-9-6-10-15(11-14)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19)

InChI Key

KVBANSJOXDHNIW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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